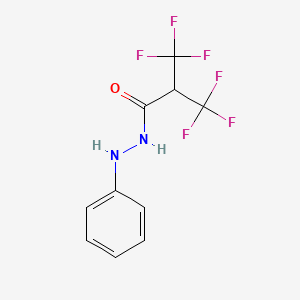
3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide is a chemical compound with the molecular formula C10H8F6N2O It is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves several steps. One common method includes the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride with phenylhydrazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and stability.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves its interaction with molecular targets through its trifluoromethyl groups and phenyl ring. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide can be compared with similar compounds such as:
3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide: This compound shares a similar structure but differs in the functional group attached to the phenyl ring.
3,3,3-trifluoro-2-(trifluoromethyl)propionic acid: Another related compound with a carboxylic acid group instead of the hydrazide group.
3-trifluoromethyl-α,α,α-trifluoroacetophenone: This compound has a ketone functional group and is used in different chemical applications.
Propriétés
Formule moléculaire |
C10H8F6N2O |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)7(10(14,15)16)8(19)18-17-6-4-2-1-3-5-6/h1-5,7,17H,(H,18,19) |
Clé InChI |
ACDXWSQWLMOGLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467385.png)
![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)

![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)
![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
phosphonium](/img/structure/B12467437.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
